Welcome to the BenchChem Online Store!
molecular formula C14H17NO2 B8345127 3,4-dihydro-2-(dimethylaminomethylene)-7-methoxy-1(2H)-naphthalenone

3,4-dihydro-2-(dimethylaminomethylene)-7-methoxy-1(2H)-naphthalenone

Cat. No. B8345127
M. Wt: 231.29 g/mol
InChI Key: SMVPFFKNWPIQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06057329

Procedure details

The 3,4-dihydro-2-(dimethylaminomethylene)-7-methoxy-1(2H)-naphthalenone starting material was prepared from 7-methoxy-1-tetralone (5.0 g, 28.4 mmol) and N,N-dimethylformamide diethyl acetal (10 ml, 58.3 mmol) ito give the desired product as a yellow solid (1.28 g). m.p. 95.1°. MS (ES+) 232 (MH+, 100%).

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=[O:13])=[CH:5][CH:4]=1.C(O[CH:17](OCC)[N:18]([CH3:20])[CH3:19])C>>[CH3:17][N:18]([CH:20]=[C:9]1[CH2:8][CH2:7][C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[C:10]1=[O:13])[CH3:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OC(N(C)C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C1C(C2=CC(=CC=C2CC1)OC)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.